molecular formula C6H5FN4OS B12100481 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No.: B12100481
M. Wt: 200.20 g/mol
InChI Key: BMMSPZWKTCWKBD-UHFFFAOYSA-N
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Description

8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is a specialized chemical intermediate of significant interest in agricultural chemistry research. Its primary research value lies in its role as a key precursor in the multi-step synthesis of potent herbicidal active ingredients, particularly the sulfonamide class of herbicides . This compound serves as a critical building block in the production of 5-alkoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide compounds, which function by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants . The synthetic pathways involving this thione intermediate, as described in patent literature, are designed to offer advantages such as higher yield and improved purity of the final herbicidal agents compared to older methods . Researchers utilize this compound to develop new agrochemicals for selective post-emergence control of broadleaf weeds in cereal crops . As a fluorinated triazolopyrimidine derivative, it is part of a structurally important class of heterocyclic compounds known to exhibit diverse biological activities . This product is intended for use in chemical synthesis and agricultural research applications only. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H5FN4OS

Molecular Weight

200.20 g/mol

IUPAC Name

8-fluoro-5-methoxy-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione

InChI

InChI=1S/C6H5FN4OS/c1-12-5-8-2-3(7)4-9-10-6(13)11(4)5/h2H,1H3,(H,10,13)

InChI Key

BMMSPZWKTCWKBD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NNC(=S)N21)F

Origin of Product

United States

Preparation Methods

Key Reaction Pathway:

  • Precursor Synthesis :

    • 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine is prepared via nucleophilic substitution of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.

    • Example: Reacting 2-ethoxy-4,6-difluoropyrimidine with hydrazine monohydrate in methanol at 50°C yields 2-ethoxy-4-fluoro-6-hydrazinopyrimidine (85% purity).

  • Cyclization with CS₂ :

    • The hydrazinopyrimidine intermediate is treated with CS₂ in polar aprotic solvents (e.g., acetonitrile, pyridine) at 0–40°C.

    • Triethylamine is often added to facilitate deprotonation, forming a trialkylammonium salt intermediate.

  • Oxidation with H₂O₂ :

    • Hydrogen peroxide (30% aqueous) oxidizes the thiol intermediate to the thione product.

    • Example: Adding H₂O₂ to a mixture of 5-fluoro-4-hydrazino-2-methoxypyrimidine and CS₂ in methanol at 30°C yields 8-fluoro-5-methoxy-triazolo[4,3-c]pyrimidine-3(2H)-thione with 86% efficiency.

Table 1: Representative Cyclization Conditions and Yields

PrecursorSolventTemp (°C)Oxidizing AgentYield (%)Source
5-Fluoro-4-hydrazino-2-methoxypyrimidineMethanol30H₂O₂86
2-Ethoxy-4-fluoro-6-hydrazinopyrimidineAcetonitrile25H₂O₂80
2-Methoxy-4-hydrazinopyrimidinePyridine40I₂72

Alternative Synthetic Routes

Rearrangement of Triazolo[1,5-c]Pyrimidine Intermediates

Patents disclose the isomerization of 5-alkoxy-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione derivatives under basic conditions. For example, treating 5-ethoxy-7-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione with sodium ethoxide in ethanol at 10°C induces rearrangement to the target compound.

Chloroxidation of Dithiobis Intermediates

Industrial-scale methods often employ a two-step oxidation-chloroxidation sequence:

  • Oxidation to Dithiobis Derivative :

    • 5-Alkoxytriazolo[1,5-c]pyrimidine-2(3H)-thione is oxidized with Cl₂ or H₂O₂ to form 2,2'-dithiobis(5-alkoxytriazolo[1,5-c]pyrimidine).

  • Chloroxidation with Cl₂ :

    • The dithiobis intermediate reacts with excess Cl₂ in chlorinated hydrocarbons (e.g., dichloromethane) at −10–30°C to yield 2-chlorosulfonyl derivatives, which are hydrolyzed to the thione.

Critical Parameters :

  • Chlorine stoichiometry (≥5 moles per mole of intermediate).

  • Temperature control to minimize byproducts (e.g., sulfonic acids).

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile and pyridine enhance cyclization rates but require stringent drying to prevent hydrolysis.

  • Chlorinated Solvents : Dichloromethane improves chloroxidation efficiency due to immiscibility with aqueous phases.

Temperature and pH Control

  • Cyclization : Optimal at 25–30°C; higher temperatures promote decomposition.

  • Acidification : Post-reaction acidification (e.g., HCl) precipitates the product, reducing solubility losses.

Table 2: Impact of Temperature on Yield

StepTemp (°C)Yield (%)Purity (%)
Cyclization (CS₂)258690
Cyclization (CS₂)407285
Chloroxidation (Cl₂)159695
Chloroxidation (Cl₂)308988

Industrial-Scale Production

Large-scale synthesis emphasizes cost efficiency and waste reduction:

  • Continuous Flow Reactors : Minimize residence time during exothermic steps (e.g., Cl₂ addition).

  • Byproduct Management : Sulfur byproducts from CS₂ reactions are removed via filtration or solvent extraction.

  • Automated pH Control : Ensures consistent acidification and product precipitation.

Case Study :
A 3000L reactor process using 600 kg of 5-fluoro-4-hydrazino-2-methoxypyrimidine in methanol achieved 86% yield with ≤2% impurities. Key steps included:

  • Dissolution at 30°C.

  • CS₂ addition over 2 hours.

  • H₂O₂ oxidation at 15°C.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Sulfur Precipitation : Add triethylamine to solubilize intermediates and filter elemental sulfur.

    • Over-Oxidation : Limit H₂O₂ to 1.1 equivalents and monitor via HPLC.

  • Isomerization Control :

    • Sodium ethoxide concentration (21% w/w) ensures complete rearrangement without side reactions.

Analytical Characterization

Final products are validated via:

  • ¹H NMR : Distinct singlet for C3-H at δ 8.2–8.5 ppm.

  • HPLC : Purity ≥95% using C18 columns (acetonitrile:H₂O = 70:30).

  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.

Emerging Methodologies

Recent advancements include:

  • Microwave-Assisted Cyclization : Reduces reaction time from 6 hours to 30 minutes.

  • Enzymatic Oxidation : Pilot studies using laccase enzymes show potential for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted triazolopyrimidines.

Scientific Research Applications

Overview

8-Fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is a heterocyclic compound that has garnered attention for its diverse applications in scientific research and industry. The compound is notable for its unique structural features, which contribute to its biological activity and utility in various fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

8-Fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been investigated for its potential as:

  • Anticancer Agent: Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections through mechanisms that disrupt viral replication.
  • Antibacterial Properties: The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Agricultural Chemistry

One of the most significant applications of this compound is in the field of agriculture:

  • Herbicide Development: The compound acts as an inhibitor of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This mechanism makes it effective as a selective herbicide against various weed species.
Application TypeSpecific UseMechanism
MedicinalAnticancerInhibition of tumor growth pathways
AntiviralDisruption of viral replication
AntibacterialInhibition of bacterial growth
AgriculturalHerbicideInhibition of ALS enzyme

Anticancer Research

A study published in a peer-reviewed journal demonstrated that 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione exhibited significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Herbicide Efficacy

Field trials reported by agricultural scientists have shown that formulations containing this compound effectively reduced weed populations while maintaining crop yield. The selectivity towards target weeds over crops suggests a favorable safety profile for agricultural use.

Mechanism of Action

The mechanism of action of 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs, their substituents, electronic properties, and biological activities:

Compound Name Substituents Electronic Properties Biological Activity Synthesis Method Reference
Target Compound 8-F, 5-OMe Moderate nucleophilicity (inferred) Not reported Likely cyclization with CS₂
NO2L (10-(4-nitrophenyl)-8-phenyl derivative) 10-NO₂, 8-Ph Strong nucleophile due to nitro group Not specified DFT/B3LYP/6-31G(d,p) studied
Compound 9 ([1,2,4]Triazolo[4,3-c]pyrimidine) 7-p-tolyl Downfield C3-H/C5-H NMR shifts vs. isomers Higher melting point (m.p.) Reflux with formic acid
Thieno-triazolo pyrimidines 5-alkyl/aryl, 8,9-Me Varied reactivity Adenosine receptor binding Cyclization with CS₂ under basic
8-Chloro-5-phenyl-triazoloquinazoline 8-Cl, 5-Ph Not reported Antifungal (inferred from analogs) Multi-step synthesis
Key Observations:
  • Electronic Effects: The nitro group in NO2L enhances nucleophilicity compared to methoxy or fluorine substituents . Fluorine’s electronegativity in the target compound may stabilize the ring system and influence intermolecular interactions.
  • NMR and Melting Points : [1,2,4]Triazolo[4,3-c]pyrimidines exhibit downfield NMR shifts for C3-H/C5-H protons and higher melting points compared to their [1,2,4]triazolo[1,5-c]pyrimidine isomers, suggesting stronger intermolecular forces .
  • Biological Activity: Thieno-triazolo pyrimidines with aryl/alkyl substituents show adenosine receptor binding, indicating that substituent bulk and electronic profiles modulate target affinity . The absence of direct biological data for the target compound highlights a gap for future studies.

Impact of Substituents on Reactivity and Stability

  • Fluorine vs. Nitro Groups: The nitro group in NO2L increases electron-withdrawing effects, making it a stronger nucleophile than the target compound’s fluorine substituent . However, fluorine’s smaller size and metabolic stability may favor pharmacokinetic properties.
  • Methoxy vs. Methyl/Tolyl Groups : Methoxy groups improve solubility compared to hydrophobic tolyl/methyl substituents (e.g., Compound 9) but may reduce membrane permeability .
  • Thione vs.

Biological Activity

Overview

8-Fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure imparts significant biological properties, making it a candidate for various therapeutic applications.

PropertyValue
Molecular Formula C₆H₄FN₄OS
Molecular Weight 200.20 g/mol
IUPAC Name 8-fluoro-5-methoxy-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione
InChI Key ACBQCWHLKBWLOP-UHFFFAOYSA-N

The biological activity of 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione primarily involves the inhibition of key enzymes. Notably, it has been shown to inhibit acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to significant effects on plant growth and development, making it useful as a herbicide .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values lower than standard chemotherapeutics like doxorubicin against specific cell lines such as Jurkat and A-431 .

Antiviral and Antibacterial Properties

There is emerging evidence suggesting that derivatives of triazolopyrimidines possess antiviral and antibacterial activities. The mechanism may involve interference with nucleic acid synthesis or disruption of cellular processes in pathogens .

Herbicidal Activity

Due to its mechanism of inhibiting ALS, 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione is being explored as a potential herbicide. The compound's ability to selectively target plant metabolism makes it a candidate for developing environmentally friendly agricultural chemicals .

Study on Anticancer Effects

In a comparative study analyzing various triazolopyrimidine derivatives for anticancer activity, 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione was tested against several cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM in Jurkat cells .

Evaluation of Herbicidal Efficacy

A field study evaluated the efficacy of this compound as a herbicide against common agricultural weeds. The results showed a reduction in weed biomass by over 70% within two weeks of application when compared to untreated controls. This highlights its potential use in crop protection strategies .

Q & A

What are the established synthetic methodologies for 8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione?

Basic Question
The synthesis typically involves sequential heterocyclization and fluorination steps. A common approach includes:

Cyclization : Reacting precursor pyrimidinyl-hydrazones with diethyl oxalate in THF under reflux to form the triazolopyrimidine core .

Fluorination : Introducing fluorine via fluoroacylation using trifluoroethyl acetate in dioxane at elevated temperatures .

Thione Formation : Treating intermediates with thiourea or Lawesson’s reagent to introduce the 3-thione group .
Key Considerations : Optimize reaction pH (neutral to mildly acidic) and temperature (60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

How can researchers reliably characterize the structure and purity of this compound?

Basic Question
Methodological Approach :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5: δ 3.8–4.0 ppm; fluorine at C8: δ -120 to -140 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : Detect thione (C=S stretch at ~1250 cm⁻¹) and methoxy groups (C-O at ~1100 cm⁻¹) .
  • X-Ray Crystallography : Resolve spatial arrangement (e.g., monoclinic crystal system, space group P2₁/n with unit cell parameters a = 14.018 Å, b = 4.096 Å) .
  • Elemental Analysis : Validate molecular formula (e.g., C₇H₆FN₅OS requires C 39.60%, H 2.05%, N 17.76%) .

What role does the Dimroth rearrangement play in the stability of triazolopyrimidine derivatives during synthesis?

Advanced Question
The Dimroth rearrangement can cause isomerization of the triazole ring, altering the compound’s biological activity. For example, [1,2,4]triazolo[4,3-c]pyrimidines may spontaneously isomerize to the [1,5-c] series under mild acidic conditions (e.g., catalytic HCl in ethanol) .
Mitigation Strategies :

  • Monitor reaction progress via ¹H NMR (e.g., methyl signal shift from δ 2.39 ppm to δ 3.04 ppm indicates rearrangement) .
  • Use non-polar solvents (e.g., hexane) and low temperatures (0–5°C) to suppress isomerization .

How do substituent modifications at the 3-thione position influence bioactivity and reactivity?

Advanced Question
Structure-Activity Relationship (SAR) Insights :

  • Thione vs. Thiol : The thione group enhances hydrogen bonding with biological targets (e.g., kinases), improving inhibitory potency compared to thiol derivatives .
  • Substituent Effects : Bulky groups (e.g., benzyloxy) at the 3-position increase lipophilicity, enhancing membrane permeability but may reduce solubility .
    Experimental Design :
  • Synthesize analogs via nucleophilic substitution (e.g., using alkyl halides or aryl boronic acids) .
  • Evaluate bioactivity using enzyme inhibition assays (IC₅₀) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

How should researchers address contradictory biological activity data across studies?

Advanced Question
Root Causes :

  • Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can skew bioassays. Validate purity via HPLC (>95%) and mass spectrometry .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) affect results. Standardize protocols using CLSI guidelines .
    Resolution Strategy :
  • Conduct dose-response curves across multiple replicates.
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .

What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Advanced Question
Methodology :

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize analogs .
    Validation : Compare predictions with in vitro permeability (Caco-2 assay) and hepatic microsomal stability data .

What are the challenges in optimizing reaction yields for large-scale synthesis?

Advanced Question
Key Issues :

  • Low Yield in Fluorination : Side reactions (e.g., dehalogenation) reduce efficiency. Use fluorinating agents like Selectfluor® in anhydrous DMF to improve selectivity .
  • Scale-Up Limitations : Exothermic reactions risk thermal degradation. Implement controlled addition (e.g., syringe pump) and cooling (0°C) .
    Process Optimization :
  • Design of Experiments (DoE) to test variables (temperature, solvent ratio).
  • Pilot batches with inline FTIR monitoring to track intermediate formation .

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